molecular formula C21H20N4O2S B2964251 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide CAS No. 1170598-29-4

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide

Cat. No.: B2964251
CAS No.: 1170598-29-4
M. Wt: 392.48
InChI Key: BETIBXKGMMJANB-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide is a benzamide derivative featuring a 6-methoxybenzothiazole core and a pyrazole-ethyl substituent. The compound’s structure combines a benzamide scaffold with heterocyclic moieties, which are commonly associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and metal-catalyzed reactivity . This article focuses on comparing this compound with structurally related analogues to elucidate key structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-15-5-3-6-16(13-15)20(26)25(12-11-24-10-4-9-22-24)21-23-18-8-7-17(27-2)14-19(18)28-21/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETIBXKGMMJANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural elements from pyrazole and benzothiazole families, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 392.48 g/mol
  • CAS Number : 1171749-93-1

The compound features a complex arrangement of functional groups, contributing to its unique biological activities. The presence of the pyrazole moiety is often associated with anti-inflammatory and anticancer properties, while benzothiazole derivatives are known for their antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines. A comparative analysis of similar compounds demonstrated that those with a benzothiazole core exhibit cytotoxic effects, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been widely studied for their efficacy against both gram-positive and gram-negative bacteria. The interaction studies indicate that the unique combination of functional groups in this compound may enhance its binding affinity to bacterial targets, thereby increasing its antimicrobial potency .

Anti-inflammatory Effects

Several studies have reported that compounds with similar structures exhibit anti-inflammatory properties. For example, thiazole derivatives have been shown to selectively inhibit COX-2 enzyme activity, which is crucial in mediating inflammatory responses. This suggests that this compound could also possess significant anti-inflammatory effects .

Summary of Biological Activities

Activity TypeEvidenceReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialEfficacy against various bacteria
Anti-inflammatoryCOX-2 inhibition and reduced inflammation

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds structurally similar to this compound showed promising results in inhibiting the growth of breast and colon cancer cell lines. The study utilized MTT assays to assess cell viability, revealing IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The study assessed the minimum inhibitory concentration (MIC) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs exhibited MIC values ranging from 50 to 100 µg/mL, indicating strong antibacterial activity .

Comparison with Similar Compounds

Key Observations :

  • The pyrazole-ethyl chain introduces steric bulk and hydrogen-bonding capability absent in simpler benzamide derivatives, which may improve selectivity in biological targets .

Heterocyclic Modifications in Acetamide Derivatives

Acetamide-based compounds with benzothiazole and heterocyclic appendages (Table 2) demonstrate the role of amide type and heterocycle diversity:

Compound Name Core Structure Heterocycle/Substituent Notable Properties Reference
21 (Acetamide derivative) 6-Trifluoromethylbenzothiazole Prop-2-yn-1-yloxy phenyl White solid, 61% yield; kinase inhibition potential
22 (Acetamide derivative) 6-Methoxybenzothiazole Prop-2-yn-1-yloxy phenyl White solid, 51% yield; structural similarity to target compound
5a–m (Triazole/imidazole derivatives) 6-Alkoxybenzothiazole 1H-1,2,4-triazole, imidazole Substituted acetamides; variable antimicrobial activity

Key Observations :

  • Heterocycles like triazoles (e.g., 5a–m) or pyrazoles (target compound) modulate electronic properties and bioavailability. Pyrazoles may offer stronger metal-coordination capacity compared to triazoles .

Key Observations :

  • The target compound’s 3-methylbenzamide group balances lipophilicity and steric effects, contrasting with polar nitro groups in 10a–j .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Weight LogP (Predicted) Solubility Reference
Target Compound 409.5 ~3.2 Low (lipophilic) -
3o 349.4 ~2.8 Moderate
10a ~450 ~2.5 Low
5kc 504.5 ~3.5 Poor

Key Observations :

  • The target compound’s pyrazole-ethyl group increases molecular weight and logP compared to 3o, suggesting reduced aqueous solubility but improved membrane permeability .
  • Chiral derivatives like 5kc exhibit high enantiomeric excess (70% ee), emphasizing the role of stereochemistry in synthetic optimization .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide?

A common approach involves coupling reactions between pyrazole-ethylamine derivatives and substituted benzothiazole-carboxylic acids. For example, acylation of 6-methoxybenzo[d]thiazol-2-amine with 3-methylbenzoyl chloride, followed by Mannich reaction with 1H-pyrazol-1-ylethylamine, can yield the target compound. Solvents like dry pyridine or dichloromethane are typically used, and purification involves recrystallization from mixed solvents (e.g., ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Key methods include:

  • ¹H/¹³C NMR spectroscopy : To confirm substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm, pyrazole protons at δ ~7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight with <5 ppm error .
  • Melting point analysis : Consistency with literature values (e.g., analogs like 3q and 3r in show sharp melting points between 138–197°C).

Q. What solvent systems are optimal for characterizing this compound via NMR?

Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are preferred due to their ability to dissolve polar and aromatic intermediates. For example, reports successful ¹H-NMR characterization of thiazole-amide derivatives in CDCl₃, while highlights DMSO-d₆ for benzimidazole analogs.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or shifts)?

Contradictions often arise from dynamic processes (e.g., rotamerism in amide bonds) or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify conformational exchange in amide linkages .
  • Computational modeling : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values for ambiguous carbons .
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated in for thiazole-benzamide derivatives.

Q. What strategies optimize yield in the Mannich reaction step of this synthesis?

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Inert conditions : Conduct reactions under nitrogen to prevent oxidation of amine intermediates .
  • Solvent optimization : Polar aprotic solvents like acetonitrile improve reactivity compared to THF .

Q. How does the methoxy group on the benzothiazole moiety influence biological activity?

Structure-activity relationship (SAR) studies in and suggest that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in target proteins. For example, 4-methoxybenzamide derivatives (3q) showed higher bioactivity than chloro-substituted analogs (3r) in enzyme inhibition assays .

Q. What methods address low solubility of this compound in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Pro-drug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily, as seen in for nitazoxanide analogs.

Q. How can researchers troubleshoot low yields during amide bond formation?

  • Activating agents : Employ HATU or EDCI/HOBt for efficient coupling .
  • Purification : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in DCM) to separate unreacted starting materials .

Methodological Challenges and Data Interpretation

Q. How are intermolecular interactions (e.g., hydrogen bonding) analyzed for this compound?

  • X-ray crystallography : Reveals classical hydrogen bonds (e.g., N–H···N in ) and π-π stacking between aromatic rings .
  • FT-IR spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates in triplicate experiments .

Tables for Key Data

Table 1. Representative NMR Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
3q ()8.21 (d, J=8.4 Hz, ArH), 3.89 (s, OCH₃)167.2 (C=O), 159.1 (C-OCH₃)
N-(5-Chloro-thiazol-2-yl)7.45–7.90 (m, ArH), 10.20 (s, NH)163.5 (C=O), 148.7 (C-Cl)

Table 2. Solubility and Purification Methods

Solvent SystemApplicationReference
CH₃OH/CHCl₃ (1:3)Recrystallization of thiazole-amides
Ethyl acetate/hexaneChromatography for benzamide analogs

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